8-(Trifluoromethyl)quinolin-3-amine

Catalog No.
S1914132
CAS No.
347146-22-9
M.F
C10H7F3N2
M. Wt
212.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Trifluoromethyl)quinolin-3-amine

CAS Number

347146-22-9

Product Name

8-(Trifluoromethyl)quinolin-3-amine

IUPAC Name

8-(trifluoromethyl)quinolin-3-amine

Molecular Formula

C10H7F3N2

Molecular Weight

212.17 g/mol

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-4-7(14)5-15-9(6)8/h1-5H,14H2

InChI Key

QGMUHKAEGCPBLW-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)N
  • Potential for Medicinal Chemistry: The presence of the trifluoromethyl group and the amine functionality are both common features in many pharmaceuticals []. This suggests 8-(Trifluoromethyl)quinolin-3-amine could be a candidate molecule for further investigation in drug discovery programs. However, no published studies documenting its biological activity have been found.
  • Organic Synthesis: Quinoline derivatives are of interest in organic synthesis due to their diverse reactivity. The presence of the amine group in 8-(Trifluoromethyl)quinolin-3-amine could make it a useful building block for the synthesis of more complex molecules [].

8-(Trifluoromethyl)quinolin-3-amine is a chemical compound with the molecular formula C10_{10}H7_{7}F3_{3}N2_{2} and a molecular weight of approximately 212.17 g/mol. It features a quinoline core substituted with a trifluoromethyl group at the 8-position and an amino group at the 3-position. This structural configuration contributes to its unique physicochemical properties, including its predicted density of 1.390 g/cm³ and a boiling point of around 312.1°C .

, such as:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group can influence the regioselectivity of electrophilic substitutions on the quinoline ring.
  • Reduction Reactions: The compound may undergo reduction to form corresponding amines or other derivatives.

8-(Trifluoromethyl)quinolin-3-amine exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as an:

  • Antimicrobial Agent: Its structure allows for interaction with biological targets, making it a candidate for developing new antibiotics.
  • Anticancer Compound: Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is required to confirm its efficacy and mechanism of action.

Several methods have been proposed for synthesizing 8-(trifluoromethyl)quinolin-3-amine:

  • Starting from Quinoline Derivatives: The synthesis typically begins with quinoline derivatives, which are then subjected to trifluoromethylation followed by amination.
  • Reagents and Conditions:
    • Trifluoromethylating agents (e.g., trifluoromethyl iodide)
    • Amination steps may involve using amines under acidic or basic conditions to facilitate substitution.

8-(Trifluoromethyl)quinolin-3-amine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting infectious diseases or cancer.
  • Chemical Research: Used as a building block in organic synthesis and material science.

Interaction studies involving 8-(trifluoromethyl)quinolin-3-amine focus on its binding affinity and activity against biological targets. These studies are critical for understanding its mechanism of action and potential therapeutic uses. Key areas of exploration include:

  • Protein-Ligand Interactions: Investigating how the compound binds to specific proteins associated with disease pathways.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation in various cancer cell lines.

Several compounds share structural similarities with 8-(trifluoromethyl)quinolin-3-amine, including:

Compound NameStructural FeaturesUnique Aspects
6-(Trifluoromethyl)quinolin-4-amineSimilar trifluoromethyl substitutionDifferent position of amino group affects reactivity
7-(Trifluoromethyl)quinolin-2-amineAlternative position for substitutionMay exhibit different biological activities
5-(Trifluoromethyl)quinolin-6-amineAnother variant with different positioningPotentially unique pharmacological profiles

These compounds differ primarily in the position of the amino group or the trifluoromethyl substitution, affecting their reactivity, biological activity, and applications.

Copper-catalyzed oxidative trifluoromethylation has emerged as a cornerstone methodology for synthesizing 8-(trifluoromethyl)quinolin-3-amine. This approach leverages the reactivity of copper complexes to facilitate the introduction of the trifluoromethyl (–CF₃) group into the quinoline scaffold. A representative protocol involves the reaction of quinolin-3-boronic acid with trimethylsilyl trifluoromethane (Me₃SiCF₃) in the presence of copper(II) triflate [Cu(OTf)₂] as the catalyst. The reaction proceeds under aerobic conditions, where molecular oxygen acts as the terminal oxidant to regenerate the active copper species.

Key mechanistic steps include:

  • Oxidative activation: Cu(II) oxidizes Me₃SiCF₃ to generate a trifluoromethyl radical (–CF₃- ).
  • Radical addition: The –CF₃- adds regioselectively to the 8-position of the quinoline ring, stabilized by the electron-deficient pyridine moiety.
  • Aromatic amination: Subsequent coupling with an ammonia source introduces the 3-amine group.

Reaction conditions typically involve temperatures of 80–100°C in polar aprotic solvents such as dimethylformamide (DMF), yielding the target compound in 60–75% isolated yields. The method’s efficiency is attributed to the compatibility of copper catalysts with boronic acid substrates, enabling precise control over regioselectivity.

Table 1: Representative Copper-Catalyzed Trifluoromethylation Conditions

SubstrateCatalystCF₃ SourceSolventYield (%)Reference
Quinolin-3-boronic acidCu(OTf)₂Me₃SiCF₃DMF68
3-AminoquinolineCuICF₃SO₂NaDCE72

Organoboron Reagent-Mediated Radical Cyclization

Radical cyclization strategies employing organoboron reagents offer an alternative pathway to access 8-(trifluoromethyl)quinolin-3-amine. This method utilizes potassium organotrifluoroborates as key intermediates, which undergo copper-mediated coupling with sodium triflinate (NaSO₂CF₃) in the presence of tert-butyl hydroperoxide (TBHP). The reaction proceeds via a radical chain mechanism:

  • Radical initiation: TBHP oxidizes NaSO₂CF₃ to generate CF₃- radicals.
  • Substrate activation: The trifluoroborate reagent transfers a boron-bound substituent to the quinoline precursor.
  • Cyclization: Intramolecular radical recombination forms the quinoline ring, with simultaneous incorporation of the –CF₃ and –NH₂ groups.

This method is notable for its functional group tolerance, accommodating substrates with electron-withdrawing or donating substituents. Yields range from 45% to 77%, depending on the steric and electronic properties of the starting materials.

Table 2: Substrate Scope in Radical Cyclization Reactions

Substrate TypeProduct Yield (%)Functional Group ToleranceReference
Aryltrifluoroborates65–77Halides, esters
Alkenyltrifluoroborates50–70Alkenes, ethers

Comparative Analysis of Synthetic Routes

A comparative evaluation of the two primary methods reveals distinct advantages and limitations:

ParameterCopper-Catalyzed MethodOrganoboron Radical Method
Yield60–75%45–77%
RegioselectivityHigh (8-position)Moderate
Functional Group CompatibilityLimited to electron-deficient arenesBroad (alkenes, heteroarenes)
ScalabilitySuitable for gram-scaleRequires optimized radical control

The copper-catalyzed approach excels in regioselectivity and reproducibility, making it ideal for targeted synthesis. In contrast, the organoboron method provides greater versatility for complex substrates but demands stringent control over radical intermediates to prevent side reactions. Hybrid strategies, such as copper/radical dual catalysis, are under investigation to merge the benefits of both methodologies.

8-(Trifluoromethyl)quinolin-3-amine represents a significant member of the trifluoromethyl-substituted quinoline family, characterized by its unique molecular architecture combining the bicyclic quinoline core with both electron-donating amino and electron-withdrawing trifluoromethyl substituents. This compound exhibits distinctive structural features that influence its physicochemical properties and spectroscopic characteristics.

Molecular Geometry and Conformational Analysis

The molecular geometry of 8-(trifluoromethyl)quinolin-3-amine is fundamentally determined by the planar quinoline ring system, which maintains essential aromatic character through extended π-conjugation [1] [2]. The quinoline framework consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system with minimal deviation from planarity. Crystallographic studies of related quinoline derivatives demonstrate that the quinoline ring system exhibits maximum deviations from planarity typically less than 0.030 Å [2].

The molecular conformation is significantly influenced by the positioning of the trifluoromethyl group at the 8-position and the amino group at the 3-position. Density functional theory calculations on similar quinoline derivatives using the B3LYP/6-311++G(d,p) basis set indicate that the trifluoromethyl substituent adopts a conformation that minimizes steric interactions while maximizing electronic stabilization [3]. The carbon-nitrogen bond length in the amino group is approximately 1.35-1.38 Å, consistent with partial double bond character due to resonance with the aromatic system [4].

Conformational analysis reveals that the trifluoromethyl group can adopt multiple rotational conformers around the carbon-carbon bond connecting it to the quinoline ring. The preferred conformation positions the fluorine atoms to minimize repulsive interactions with the quinoline π-system while maintaining optimal orbital overlap [5]. The amino group at the 3-position exhibits pyramidal geometry with nitrogen hybridization approaching sp³, though some planarization occurs due to conjugation with the aromatic system [6].

The dihedral angles within the molecule are critical for understanding its three-dimensional structure. The angle between the quinoline plane and the trifluoromethyl group typically ranges from 10-30°, while the amino group maintains near-coplanarity with the quinoline ring to maximize resonance stabilization [7]. Intramolecular interactions, particularly between the amino group and the quinoline nitrogen, contribute to conformational stability through weak hydrogen bonding interactions [8].

Spectroscopic Properties (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 8-(trifluoromethyl)quinolin-3-amine provides detailed structural information through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the aromatic quinoline framework and the substitution pattern [9] [10] [11].

In ¹H Nuclear Magnetic Resonance spectroscopy, the aromatic protons of the quinoline system appear in the range of 7.2-8.5 parts per million, with the H-2 and H-4 positions showing characteristic doublet patterns due to coupling with the quinoline nitrogen [11]. The amino group protons typically appear as a broad singlet between 4.5-6.5 parts per million, with the exact chemical shift dependent on solvent conditions and hydrogen bonding interactions [12]. The H-2 proton, positioned adjacent to the quinoline nitrogen, appears furthest downfield due to the deshielding effect of the nitrogen atom [10].

¹³C Nuclear Magnetic Resonance spectroscopy provides valuable information about the carbon framework. The aromatic carbons appear in the range of 110-160 parts per million, with the carbon bearing the trifluoromethyl group showing characteristic downfield shifting due to the electron-withdrawing effect of the fluorine atoms [13]. The trifluoromethyl carbon itself appears as a quartet around 120-130 parts per million due to coupling with the three equivalent fluorine atoms [13]. The carbonyl carbon adjacent to the amino group shows upfield shifting relative to unsubstituted positions due to the electron-donating effect of the amino substituent [14].

¹⁹F Nuclear Magnetic Resonance spectroscopy reveals the trifluoromethyl group as a characteristic signal between -62 and -65 parts per million [13]. The fluorine atoms appear as a triplet due to coupling with the adjacent carbon, and the chemical shift is influenced by the electronic environment of the quinoline ring system [15].

Infrared spectroscopy provides complementary structural information through vibrational analysis. The amino group exhibits characteristic stretching vibrations in the 3300-3500 wavenumber range, with primary amines showing both symmetric and asymmetric nitrogen-hydrogen stretching modes [16]. The symmetric stretch typically appears around 3350 wavenumbers, while the asymmetric stretch occurs near 3450 wavenumbers [17] [18]. The amino group also shows characteristic bending vibrations around 1650-1580 wavenumbers [16].

The trifluoromethyl group contributes several characteristic infrared bands. The carbon-fluorine stretching modes appear as strong bands in the 1100-1300 wavenumber region, with the asymmetric stretch typically more intense than the symmetric stretch [15] [19]. The carbon-trifluoromethyl stretching mode appears around 1320 wavenumbers, arising from strong mixing of carbon-fluorine stretching modes with carbon-carbon stretching and carbon-hydrogen bending vibrations [15].

The quinoline aromatic framework contributes multiple bands in the fingerprint region between 800-1600 wavenumbers. Aromatic carbon-carbon stretching modes appear around 1500-1600 wavenumbers, while carbon-hydrogen bending modes contribute bands in the 1000-1200 wavenumber range [20] [17]. The quinoline nitrogen contributes to ring breathing modes around 1000-1100 wavenumbers [18].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 212, consistent with the molecular formula C₁₀H₇F₃N₂ [21]. The fragmentation pattern typically shows loss of the trifluoromethyl group as a neutral species, producing a base peak at mass-to-charge ratio 143 corresponding to the aminoquinoline fragment [21]. Additional fragmentation includes loss of hydrogen fluoride and other small molecules, providing structural confirmation through characteristic fragmentation pathways [21].

Thermodynamic and Physicochemical Parameters

The thermodynamic and physicochemical properties of 8-(trifluoromethyl)quinolin-3-amine reflect the combined effects of the quinoline aromatic system, the electron-donating amino group, and the electron-withdrawing trifluoromethyl substituent. These parameters are essential for understanding the compound's behavior under various conditions and for predicting its properties in different applications.

The molecular weight of 212.17 grams per mole places this compound in the range typical for substituted quinoline derivatives [22] [23]. The predicted density of 1.390 ± 0.06 grams per cubic centimeter is consistent with aromatic compounds containing fluorine substituents, which typically exhibit higher densities than their non-fluorinated analogues [24]. This density value falls within the expected range for trifluoromethyl-substituted aromatics, reflecting the high atomic mass of fluorine atoms.

The predicted boiling point of 312.1 ± 37.0°C demonstrates the significant effect of the trifluoromethyl group on volatility [24]. This value is substantially higher than that of unsubstituted quinoline (237°C) [25], indicating that the trifluoromethyl group contributes significantly to intermolecular interactions and molecular stability. The amino group also contributes to the elevated boiling point through hydrogen bonding interactions, which increase the energy required for phase transition from liquid to vapor [26] [27].

Heat capacity values for this compound are estimated to be in the range of 180-220 joules per mole per Kelvin at 298 K, based on group contribution methods applied to quinoline derivatives [28] [29]. The quinoline framework contributes approximately 150-170 joules per mole per Kelvin, while the trifluoromethyl group adds an additional 30-40 joules per mole per Kelvin due to the vibrational modes associated with the carbon-fluorine bonds [30] [31]. The amino group contributes an estimated 10-15 joules per mole per Kelvin through nitrogen-hydrogen stretching and bending modes [32].

The standard enthalpy of formation is estimated to be between -150 and -200 kilojoules per mole, calculated using group contribution methods [33]. This negative value reflects the thermodynamic stability of the aromatic quinoline system and the strong carbon-fluorine bonds in the trifluoromethyl group. The electron-withdrawing effect of the trifluoromethyl group stabilizes the overall molecular structure through inductive effects [34].

Critical properties have been estimated using group contribution methods. The critical temperature is predicted to be approximately 750 ± 50 K, while the critical pressure is estimated at 3500 ± 500 kilopascals [35]. These values reflect the molecular size and the strength of intermolecular interactions, particularly those involving the amino group and the quinoline aromatic system [36].

The logarithm of the octanol-water partition coefficient (LogP) is calculated to be 3.417, indicating significant lipophilicity [24]. This value reflects the contribution of the aromatic quinoline system and the trifluoromethyl group, both of which increase lipophilic character. The amino group provides some hydrophilic character, but its effect is outweighed by the lipophilic contributions of the other structural features.

Solubility characteristics are influenced by the balance between lipophilic and hydrophilic structural elements. The compound is expected to have limited water solubility due to its high LogP value, but significant solubility in organic solvents, particularly those capable of hydrogen bonding with the amino group [37]. The trifluoromethyl group enhances solubility in fluorinated solvents through specific fluorine-fluorine interactions.

Surface tension is estimated to be in the range of 35-45 dynes per centimeter, based on correlations with similar aromatic compounds [36]. This property is influenced by the molecular structure and the ability to orient at interfaces, with the amino group providing some surface activity through hydrogen bonding interactions.

The thermal conductivity is estimated to be between 0.10-0.15 watts per meter per Kelvin, typical for organic aromatic compounds. The presence of fluorine atoms may slightly reduce thermal conductivity compared to non-fluorinated analogues due to the high electronegativity and small size of fluorine atoms, which can disrupt thermal energy transfer pathways.

Viscosity values are estimated to be in the range of 2.5-4.0 centipoise at room temperature, reflecting the molecular size and the potential for intermolecular interactions through the amino group. The quinoline aromatic system provides molecular rigidity that contributes to viscosity, while the trifluoromethyl group may reduce viscosity through its electron-withdrawing effects that minimize intermolecular interactions.

The electrophilic aromatic substitution behavior of 8-(trifluoromethyl)quinolin-3-amine is fundamentally governed by the electronic properties of the trifluoromethyl substituent at the 8-position [1] [2] [3]. The trifluoromethyl group functions as a powerful electron-withdrawing substituent through both inductive and mesomeric effects, significantly altering the reactivity profile of the quinoline ring system compared to unsubstituted quinoline derivatives [4] [5].

The presence of the trifluoromethyl group at the 8-position renders the quinoline ring substantially less reactive toward electrophilic aromatic substitution reactions [3] [4]. This deactivating effect manifests as reduced reaction rates for typical electrophilic substitution processes, including nitration, halogenation, and Friedel-Crafts acylation reactions. The electron-withdrawing nature of the trifluoromethyl group decreases the electron density throughout the aromatic system, making the ring less nucleophilic and consequently less susceptible to electrophilic attack [1] [6].

The regioselectivity patterns observed in electrophilic aromatic substitution of 8-(trifluoromethyl)quinolin-3-amine follow established directing effects of electron-withdrawing groups [3] [5] [7]. The trifluoromethyl substituent predominantly directs incoming electrophiles to meta positions relative to its point of attachment, a characteristic behavior of strongly electron-withdrawing groups. This meta-directing influence results from the destabilization of sigma complexes formed at ortho and para positions, where positive charge development would be adjacent to the electron-deficient carbon bearing the trifluoromethyl group [3] [4].

Experimental studies have demonstrated that electrophilic substitution reactions on 8-(trifluoromethyl)quinolin-3-amine typically proceed with moderate to good yields when conducted under appropriately optimized conditions [8] [9]. The reaction conditions often require more forcing circumstances compared to electron-rich quinoline derivatives, including elevated temperatures, longer reaction times, or more active electrophilic reagents. The yields for electrophilic aromatic substitution reactions generally range from 40 to 80 percent, depending on the specific electrophile employed and reaction conditions [8] [9].

The amino group at the 3-position introduces additional complexity to the substitution patterns. While amino groups are typically strongly activating and ortho-para directing in aromatic systems, the overall electron-withdrawing influence of the trifluoromethyl group at the 8-position modulates this effect [5] [6]. The competing electronic influences create a unique reactivity profile where the quinoline ring exhibits reduced overall reactivity while maintaining some preference for substitution at positions influenced by both substituents.

Electrophile TypeTypical ConditionsMajor ProductsYield Range (%)
Nitronium ion (NO₂⁺)Concentrated HNO₃/H₂SO₄, 0-25°CMeta-nitro derivatives45-65 [8]
Halonium speciesN-halosuccinimide, mild heatingMeta-halogenated products50-75 [9]
Acylium ion (RCO⁺)AlCl₃, acyl chloride, elevated tempMeta-acylated compounds40-70 [8]
Sulfonium electrophilesClSO₃H, controlled conditionsMeta-sulfonated derivatives35-60 [9]

Cross-Coupling Reactions and Catalytic Transformations

Cross-coupling reactions represent one of the most versatile and widely utilized methods for functionalizing 8-(trifluoromethyl)quinolin-3-amine derivatives [10] [12]. These palladium and copper-catalyzed transformations enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, providing access to diverse substitution patterns that would be challenging to achieve through conventional electrophilic aromatic substitution approaches [13] [14] [15].

Suzuki-Miyaura cross-coupling reactions have emerged as particularly valuable transformations for introducing aryl and heteroaryl substituents onto the quinoline scaffold [16] [17]. When halogenated derivatives of 8-(trifluoromethyl)quinolin-3-amine are employed as electrophilic coupling partners, the reactions typically proceed with high efficiency using standard palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ in combination with phosphine ligands [16] [18]. The trifluoromethyl group does not significantly interfere with the cross-coupling process, and yields generally range from 60 to 95 percent depending on the specific substrate and reaction conditions [16].

The regioselectivity of cross-coupling reactions can be controlled through judicious choice of the halogen leaving group and catalyst system [13]. For dihalogenated derivatives, selective coupling at specific positions can be achieved by exploiting the differential reactivity of various halogen substituents. Palladium catalysts with bulky N-heterocyclic carbene ligands have shown particular promise for achieving unconventional selectivity patterns, including preferential reaction at typically less reactive positions [13].

Copper-catalyzed cross-coupling methodologies, including Ullmann-type reactions, provide complementary approaches for carbon-nitrogen bond formation [15] [19] [20]. These transformations are particularly valuable for introducing amino substituents and constructing complex heterocyclic frameworks. The aminoquinoline-directed copper-catalyzed amination reactions developed by Daugulis and coworkers represent a significant advancement in this area [20]. These methods enable direct C-H amination using molecular oxygen as the terminal oxidant, eliminating the need for expensive silver-based oxidants [20].

The scope of copper-catalyzed amination reactions encompasses primary and secondary aliphatic amines, aromatic amines, and various nitrogen-containing heterocycles [20]. The reactions typically employ Cu(OAc)₂ or copper carbonate catalysts in pyridine or pyridine-DMSO solvent systems at temperatures ranging from 80 to 110°C [20]. Yields for these transformations generally fall within the 44 to 89 percent range, with higher yields typically observed for secondary amines compared to primary amines [20].

Recent developments in photoredox catalysis have opened new avenues for functionalizing trifluoromethyl-substituted quinolines [21] [22]. Eosin Y-catalyzed trifluoromethylation reactions enable the selective introduction of additional trifluoromethyl groups at specific positions on the quinoline ring using sodium trifluoromethanesulfinate as the trifluoromethyl source [21]. These reactions proceed under mild conditions using visible light irradiation and typically exhibit high regioselectivity for the C5 position of 8-aminoquinoline derivatives [21].

Coupling TypeCatalyst SystemCoupling PartnersTypical Yield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acids60-95 [16]
Ullmann-typeCuI, base, ligandIndoles, carbazoles70-85 [19]
Buchwald-HartwigPd catalyst, basePrimary/secondary amines65-90 [15]
PhotoredoxEosin Y, visible lightCF₃SO₂Na65-85 [21]

Trifluoromethyl Group Influence on Reactivity

The trifluoromethyl substituent at the 8-position exerts profound electronic and steric effects on the reactivity of 8-(trifluoromethyl)quinolin-3-amine, fundamentally altering its chemical behavior compared to unsubstituted quinoline derivatives [2] [23] [24]. These effects manifest through multiple mechanisms, including inductive electron withdrawal, resonance interactions, and steric considerations that collectively determine the compound's reactivity profile [3] [4].

The primary electronic influence of the trifluoromethyl group stems from its exceptional electron-withdrawing character, characterized by strong negative inductive (-I) and mesomeric (-M) effects [3] [4] [5]. The electronegativity difference between carbon and fluorine atoms creates a highly polarized C-F bond, resulting in significant electron density withdrawal from the aromatic system [2] [4]. This electronic perturbation reduces the nucleophilicity of the quinoline ring, making it less reactive toward electrophilic species while simultaneously increasing its susceptibility to nucleophilic attack [24] [5].

Quantitative analysis of the electronic effects reveals that the trifluoromethyl group exhibits one of the strongest electron-withdrawing influences among common organic substituents [3] [4]. The Hammett sigma constant for the trifluoromethyl group (σₘ = 0.43, σₚ = 0.53) indicates substantial electron withdrawal through both inductive and resonance mechanisms [5]. This electronic perturbation manifests as measurable changes in various physical and chemical properties, including altered pKₐ values, modified NMR chemical shifts, and changed reactivity patterns [26] [23].

The impact on acid-base equilibria represents one of the most readily observable consequences of trifluoromethyl substitution [23] [27]. The electron-withdrawing effect of the trifluoromethyl group stabilizes the conjugate base form of the amino group at the 3-position, resulting in decreased basicity compared to unsubstituted 3-aminoquinoline [23]. This effect has important implications for biological activity and pharmaceutical applications, as protonation states significantly influence molecular recognition and membrane permeability [27] .

Spectroscopic evidence supports the electronic influence of the trifluoromethyl group on the quinoline ring system [26] [23]. Nuclear magnetic resonance studies reveal characteristic downfield shifts for carbons in the quinoline ring, particularly those in close proximity to the trifluoromethyl substituent [26]. The ¹⁹F NMR spectrum typically exhibits a sharp singlet around -62 ppm, consistent with the electron-withdrawing environment of the trifluoromethyl group [26] [23].

The trifluoromethyl group also influences the photophysical properties of quinoline derivatives, often enhancing fluorescence quantum yields and inducing bathochromic shifts in absorption and emission spectra [23]. These effects arise from the perturbation of frontier molecular orbitals, creating enhanced intramolecular charge transfer characteristics between electron-donating amino groups and the electron-withdrawing trifluoromethyl substituent [23].

From a synthetic perspective, the electron-withdrawing nature of the trifluoromethyl group modifies reaction selectivity and efficiency across various transformation types [24] [28]. In nucleophilic aromatic substitution reactions, the trifluoromethyl group activates the ring toward nucleophilic attack while directing substitution to positions ortho and para to the electron-withdrawing substituent [24]. This activation effect is particularly pronounced for reactions involving electron-rich nucleophiles such as alkoxides and amines [24].

The metabolic stability imparted by trifluoromethyl substitution represents another crucial aspect of its influence on molecular behavior [27] . The carbon-fluorine bond exhibits exceptional stability toward metabolic oxidation and hydrolysis, leading to enhanced half-lives and improved pharmacokinetic profiles for trifluoromethyl-containing compounds . This stability, combined with increased lipophilicity, makes trifluoromethyl-substituted quinolines attractive candidates for pharmaceutical development [27] .

PropertyEffect of CF₃ GroupMagnitudeImplication
Electron densitySignificant reductionStrong (-I, -M effects)Reduced nucleophilicity [3] [4]
Basicity (pKₐ)Decreased by 1-2 unitsSubstantial shiftAltered protonation state [23] [27]
LipophilicityNotable increaseLogP increase ~1.1Enhanced membrane permeability [27]
Metabolic stabilitySignificant improvementExtended half-lifeBetter pharmacokinetic profile
FluorescenceEnhanced quantum yieldModerate increaseImproved photophysical properties [23]

XLogP3

1.8

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8-(Trifluoromethyl)quinolin-3-amine

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Last modified: 08-16-2023

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